molecular formula C6H12ClN B6276837 3-(aminomethyl)pent-1-yne hydrochloride CAS No. 2763780-91-0

3-(aminomethyl)pent-1-yne hydrochloride

Cat. No.: B6276837
CAS No.: 2763780-91-0
M. Wt: 133.6
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Description

3-(Aminomethyl)pent-1-yne hydrochloride (CAS 108575-32-2) is an organic compound with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol . Structurally, it features a terminal alkyne group (pent-1-yne) and an aminomethyl substituent at the third carbon. This compound is primarily utilized as a medical intermediate in pharmaceutical synthesis due to its reactive alkyne moiety, which facilitates click chemistry and other modular reactions . It is supplied as a solid with ≥95% purity and stored at -20°C to maintain stability .

Properties

CAS No.

2763780-91-0

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)pent-1-yne hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)pent-1-yne hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions, while the alkyne moiety can participate in covalent modifications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 3-(aminomethyl)pent-1-yne hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Primary Application
3-(Aminomethyl)pent-1-yne HCl C₆H₁₂ClN 133.62 Alkyne, aminomethyl 108575-32-2 Medical intermediate
N-Ethyl-3-methylpentan-3-amine HCl C₈H₁₈ClN 163.69 Branched amine, ethyl group 1185-93-9 Not specified (research use)
Ethyl 4-ANPP HCl C₂₁H₂₈N₂•2HCl 381.4 Piperidine, phenethyl group N/A Forensic/analytical standard
Pentylone HCl C₁₃H₁₇NO₃•HCl 271.7 Benzodioxole, ketone, methylamine 17763-01-8 Not specified (controlled substance)
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl C₁₃H₁₉ClN₂O₂ 270.76 Pyrrolidine, benzyl ester 1217619-19-6 Pharmaceutical synthesis

Key Observations:

  • Alkyne Reactivity: The alkyne group in 3-(aminomethyl)pent-1-yne HCl enables unique reactivity (e.g., Huisgen cycloaddition), distinguishing it from saturated analogs like N-Ethyl-3-methylpentan-3-amine HCl .
  • Aromatic vs. Aliphatic Systems : Compounds like Pentylone HCl and Ethyl 4-ANPP HCl contain aromatic rings, which confer distinct electronic properties and biological activity compared to the aliphatic structure of the target compound .
  • Chirality: (S)-Benzyl 3-(aminomethyl)pyrrolidine HCl introduces stereochemical complexity, relevant for drug design, whereas the target compound lacks chiral centers .

Physicochemical Properties and Stability

Compound Name Melting Point (°C) Storage Conditions Stability
3-(Aminomethyl)pent-1-yne HCl Not reported -20°C ≥6 years
Ethyl 4-ANPP HCl Not reported -20°C ≥5 years
Pentylone HCl Not reported -20°C Not specified
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol HCl Not reported Not specified Not specified

Notes:

  • Hydroscopicity: Many hydrochloride salts, including 3-(aminomethyl)pent-1-yne HCl, are hygroscopic, necessitating airtight storage .
  • Thermal Stability: Limited data exist for the target compound, but similar hydrochlorides (e.g., Ponatinib HCl in ) show stability under refrigeration.

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